molecular formula C5H8 B12802412 Spiropentane-1,1,2,2-d4 CAS No. 14996-50-0

Spiropentane-1,1,2,2-d4

Katalognummer: B12802412
CAS-Nummer: 14996-50-0
Molekulargewicht: 72.14 g/mol
InChI-Schlüssel: OGNAOIGAPPSUMG-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiropentane-1,1,2,2-d4: is a deuterated derivative of spiropentane, a hydrocarbon with the formula C5H4D4. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The molecular weight of this compound is 72.1417 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiropentane-1,1,2,2-d4 involves multiple steps. One method starts with perdeutero-dibromo ethane, which undergoes a series of reactions to form the desired compound. The process includes alkylation of diethyl malonate with perdeutero-dibromo ethane to produce cyclopropyl malonate, followed by further reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis typically involves laboratory-scale procedures with precise control over reaction conditions to ensure the incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions

Spiropentane-1,1,2,2-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens for substitution reactions and various oxidizing or reducing agents for other transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, halogenation can produce 1-(halogenomethyl)cyclopropylmethyl radicals, while oxidation and reduction reactions yield different deuterated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Spiropentane-1,1,2,2-d4 has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of spiro-connected cycloalkanes and their reactivity.

    Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.

    Medicine: Research into deuterated compounds often explores their potential for improved pharmacokinetics and reduced metabolic degradation.

    Industry: Limited industrial applications, primarily used in research settings.

Wirkmechanismus

The mechanism of action for Spiropentane-1,1,2,2-d4 involves its interactions at the molecular level. The presence of deuterium atoms can influence the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated spiropentane. This uniqueness makes it valuable in research applications where isotopic labeling is essential .

Eigenschaften

CAS-Nummer

14996-50-0

Molekularformel

C5H8

Molekulargewicht

72.14 g/mol

IUPAC-Name

1,1,2,2-tetradeuteriospiro[2.2]pentane

InChI

InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2/i1D2,2D2

InChI-Schlüssel

OGNAOIGAPPSUMG-LNLMKGTHSA-N

Isomerische SMILES

[2H]C1(C(C12CC2)([2H])[2H])[2H]

Kanonische SMILES

C1CC12CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.